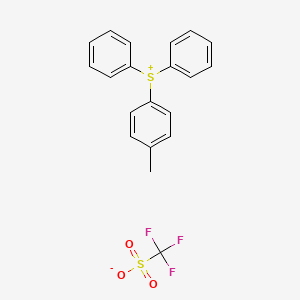

(4-Methylphenyl)diphenylsulfonium triflate

Description

The exact mass of the compound (4-Methylphenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methylphenyl)diphenylsulfonium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylphenyl)diphenylsulfonium triflate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOATHYNVXCSGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584133 | |

| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81416-37-7 | |

| Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylphenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylphenyl)diphenylsulfonium triflate chemical structure and properties

An In-Depth Technical Guide to (4-Methylphenyl)diphenylsulfonium Triflate: Properties, Synthesis, and Applications

Introduction

(4-Methylphenyl)diphenylsulfonium triflate is a salt belonging to the triarylsulfonium class of compounds. It is a highly efficient photoacid generator (PAG), a critical component in photocurable systems. Upon exposure to ultraviolet (UV) radiation, it undergoes rapid photolysis to produce trifluoromethanesulfonic acid (triflic acid), one of the strongest known Brønsted acids. This photogenerated acid acts as a potent catalyst for a variety of chemical transformations, most notably the initiation of cationic polymerization. Its combination of high thermal stability, efficient acid generation, and solubility in common organic formulations has established it as a key material in advanced technological fields, including microelectronics for photolithography, 3D printing (stereolithography), and the formulation of high-performance coatings and adhesives.[1] This guide provides a detailed examination of its chemical structure, properties, mechanism of action, synthesis, and practical applications for researchers and professionals in chemistry and materials science.

Chemical Structure and Identification

The structure of (4-Methylphenyl)diphenylsulfonium triflate consists of a bulky triarylsulfonium cation and a non-nucleophilic triflate anion. The cation features a central sulfur atom bonded to two phenyl groups and one p-tolyl (4-methylphenyl) group. The presence of the electron-donating methyl group on one of the phenyl rings subtly modulates the electronic properties and reactivity of the cation compared to the unsubstituted triphenylsulfonium parent compound.

| Identifier | Value |

| IUPAC Name | (4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate[2] |

| CAS Number | 81416-37-7[2] |

| Molecular Formula | C₂₀H₁₇F₃O₃S₂[2][3] |

| Molecular Weight | 426.47 g/mol [1] |

| InChIKey | AWOATHYNVXCSGP-UHFFFAOYSA-M[2] |

| Canonical SMILES | CC1=CC=C(C=C1)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-][2] |

| Synonyms | Diphenyl(p-tolyl)sulfonium triflate, (4-Methylphenyl)diphenylsulfonium trifluoromethanesulfonate[2] |

Physicochemical and Thermal Properties

The physical and thermal characteristics of a PAG are critical determinants of its suitability for specific applications, influencing its storage, formulation, and performance under processing conditions.

Physical and Spectroscopic Properties

(4-Methylphenyl)diphenylsulfonium triflate is a crystalline solid at room temperature and is noted for being generally light-sensitive.[4]

| Property | Value / Description | Source(s) |

| Appearance | White to gray or yellow-brown crystalline solid. | [3][4] |

| Melting Point | 97-102 °C | [4] |

| Density | ~1.27 g/cm³ | |

| ¹H NMR | δ 2.46 (s, 3H, CH₃), 7.49 (d, J=8.3 Hz, 2H, ArH), 7.61 (d, J=8.8 Hz, 2H, ArH), 7.68-7.76 (m, 10H, ArH) ppm. | [4] |

| ¹³C NMR | δ 21.0, 120.7 (q, JCF=320.0 Hz, OTf), 121.4, 125.5, 131.1, 131.3, 131.4, 131.9, 134.2, 145.5 ppm. | [4] |

| Infrared (IR) | 3064, 2928, 1591, 1476 cm⁻¹. | [4] |

Solubility Profile

The solubility of this PAG is a key factor for its incorporation into formulations. It is generally characterized as being soluble in organic solvents.[1] This property is leveraged during its purification and application.

| Solvent | Qualitative Solubility | Rationale / Application Context |

| Dichloromethane (DCM) | Soluble | Commonly used as a solvent for synthesis and purification via precipitation.[4][5] |

| Acetone | Soluble | Used as a co-solvent with DCM for purification by column chromatography.[4][5] |

| Propylene Carbonate | Soluble (Expected) | A common polar, aprotic solvent for photoresist formulations.[6][7] |

| 1,2-Dichloroethane (DCE) | Soluble | Used as a reaction solvent for its synthesis.[4] |

| Diethyl Ether | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation during purification.[5] |

Thermal Stability Analysis

Triarylsulfonium salts are renowned for their exceptional thermal stability, a property that distinguishes them from many other classes of photoinitiators, such as diaryliodonium salts.[8] This stability is crucial for applications that involve heating steps post-exposure or for ensuring long-term shelf life in formulated products without premature degradation.

While specific TGA data for (4-Methylphenyl)diphenylsulfonium triflate is not publicly available, studies on analogous triarylsulfonium ionic liquids show decomposition temperatures can be as high as 300-450 °C.[8] The thermal properties of this specific PAG have been analyzed by TGA and DSC, confirming its high thermal stability, which is a prerequisite for its use in demanding applications like electron beam lithography.[1]

Field-Proven Insight: The high thermal stability prevents the spontaneous generation of acid during pre-baking steps in photolithography, which would otherwise lead to a loss of pattern resolution. This allows for greater processing latitude compared to less stable PAGs.

-

Instrument Preparation: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.

-

Sample Preparation: Place 5–10 mg of the (4-Methylphenyl)diphenylsulfonium triflate sample into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Purge the furnace with an inert atmosphere (e.g., Nitrogen) at a flow rate of 50–100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of ~30 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature of ~600 °C.

-

-

Data Analysis: Record the sample mass as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.

Mechanism of Action: Photoacid Generation

The primary function of (4-Methylphenyl)diphenylsulfonium triflate is to serve as a latent source of strong acid, which is released upon UV irradiation. This process can proceed through two main pathways upon excitation of the sulfonium salt to its singlet excited state: heterolytic and homolytic cleavage of a carbon-sulfur bond.

-

Direct Photolysis: The sulfonium salt directly absorbs a UV photon (typically <300 nm), promoting it to an excited state.

-

Bond Cleavage:

-

Heterolysis: The excited cation cleaves a C-S bond, directly forming a diarylsulfonium cation radical and an aryl radical. This is a primary pathway for acid generation.

-

Homolysis: The C-S bond breaks to form a diaryl sulfide and an aryl cation.

-

-

In-Cage Recombination & Radical Escape: The initial radical fragments are formed within a solvent "cage." They can either recombine or escape the cage to react with other species.

-

Hydrogen Abstraction & Protonation: The reactive radical cations that escape the cage can abstract a hydrogen atom from a solvent or monomer molecule (R-H), generating a protonated species.

-

Acid Formation: The protonated species subsequently releases a proton (H⁺), which combines with the triflate anion (CF₃SO₃⁻) to form the superacid, triflic acid (CF₃SO₃H). This acid is the ultimate catalyst for polymerization.

Caption: Generalized photodecomposition pathway for a triarylsulfonium salt PAG.

Synthesis and Purification

A reliable and scalable synthesis is essential for the production of high-purity PAGs. A common and effective method involves a copper-catalyzed arylation of a diaryl sulfide using a diaryliodonium salt.

Synthetic Workflow

The process begins with commercially available starting materials and proceeds through a single catalytic step followed by purification. The light-sensitive nature of sulfonium salts necessitates that the purification steps be carried out with minimal exposure to light.[4]

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from a peer-reviewed procedure and provides a robust method for laboratory-scale synthesis.[4]

-

Reaction Setup: To a sealed tube, add diphenyl sulfide (0.50 mmol, 1.0 equiv.), (4-methylphenyl)(mesityl)iodonium triflate (0.60 mmol, 1.2 equiv.), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 9.9 mg, 0.05 mmol, 10 mol%).

-

Solvent Addition: Add 5 mL of 1,2-dichloroethane (DCE) to the sealed tube.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture for 15 hours.

-

Workup: After 15 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Purification: Concentrate the resulting solution under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Isolation: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield (4-Methylphenyl)diphenylsulfonium triflate as a gray or white solid. The typical reported yield for this procedure is high, around 96%.[4]

Applications in Cationic Polymerization

The primary industrial application of this PAG is as a photoinitiator for cationic polymerization, a process used to cure epoxy, oxetane, and vinyl ether monomers. This technology is foundational to UV-curable inks, coatings, adhesives, and 3D printing resins.

Trustworthiness: Cationic polymerization offers distinct advantages over free-radical systems, including lower shrinkage due to the ring-opening mechanism of cyclic monomers and a lack of oxygen inhibition, allowing for rapid curing in air. The "living" nature of the polymerization can also lead to continued curing after the light source is removed (dark cure).

Use Case: UV Curing of an Epoxy Formulation

This protocol describes a typical procedure for evaluating the performance of the PAG in curing a standard epoxy monomer, such as Bisphenol A diglycidyl ether (BADGE).

-

Formulation Preparation:

-

In an amber vial to protect from ambient light, dissolve (4-Methylphenyl)diphenylsulfonium triflate in the epoxy monomer (e.g., BADGE) at a concentration of 1.0 mol%.

-

Gentle heating (40-50 °C) and stirring may be required to ensure complete dissolution.

-

-

Sample Application: Apply a thin film of the formulation onto a substrate (e.g., a glass slide or metal panel) using a drawdown bar to control the thickness (typically 25-50 µm).

-

UV Curing:

-

Expose the film to a broad-spectrum UV source (e.g., a mercury arc lamp) with a controlled intensity.

-

The required UV dose will depend on the lamp intensity and film thickness but is typically in the range of 100–1000 mJ/cm².

-

-

Cure Monitoring:

-

Assess the cure state immediately after exposure by testing for tack-free time (the time at which the surface is no longer sticky).

-

Further quantitative analysis can be performed using techniques like Photo-DSC (Differential Scanning Calorimetry) to measure the heat of polymerization or Real-Time FTIR to monitor the disappearance of the epoxy group absorption band (~915 cm⁻¹).

-

Performance Metrics and Comparative Context

The efficiency of a PAG is paramount. Key metrics include the quantum yield of acid generation and its overall reactivity, which is also influenced by the generated acid's strength and the surrounding matrix.

-

Quantum Yield (Φ): This measures the number of acid molecules generated per photon absorbed. For the parent compound, triphenylsulfonium triflate , the quantum yield (Φ) is approximately 0.2–0.3 in solution.[9] The methyl-substituted derivative is expected to have a similar efficiency. This is generally lower than diaryliodonium salts (Φ ≈ 0.2–0.4), but this is often compensated by the superior thermal stability of sulfonium salts.

-

Reactivity Comparison: The electronic nature of substituents on the aryl rings influences reactivity. The electron-donating methyl group in (4-Methylphenyl)diphenylsulfonium triflate can slightly alter the absorption characteristics and reactivity compared to electron-withdrawing groups like fluorine. For instance, the analogous (4-Fluorophenyl)diphenylsulfonium triflate is noted to have enhanced reactivity and solubility, making it preferable for certain high-performance applications.[5]

Safety and Handling

As with all active chemical reagents, proper handling is essential to ensure safety.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dark place to prevent degradation from light and moisture.

References

-

ResearchGate. Common synthesis of triarylsulfonium triflate salts. Available at: [Link]

-

LookChem. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | 81416-37-7. Available at: [Link]

-

PubChem. (4-Methylphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary information: Generation of triflic acid from triphenylsulfonium triflate. Available at: [Link]

-

ResearchGate. Effects of protection level and photoacid generator on the dissolution of poly(4-hydroxystyrene-co-t-butyl acrylate). Available at: [Link]

-

PubChem. Propylene Carbonate. National Center for Biotechnology Information. Available at: [Link]

-

Univar Solutions. Propylene Carbonate. Available at: [Link]

-

The Royal Society of Chemistry. A new mechanism for photodecomposition and acid formation from triphenylsulphonium salts. Available at: [Link]

-

University of Texas at Austin. Characterization and Optimization of Photoacid Generators for use in poly(propylene carbonate) Sacrificial Polymer Systems. Available at: [Link]

Sources

- 1. Cas 81416-37-7,(4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | lookchem [lookchem.com]

- 2. (4-Methylphenyl)diphenylsulfonium triflate | C20H17F3O3S2 | CID 16213832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. univarsolutions.com [univarsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of (4-methylphenyl)diphenylsulfonium Triflate

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for (4-methylphenyl)diphenylsulfonium triflate, a prominent member of the triarylsulfonium salt class of compounds. These salts are of significant interest, particularly for their application as photoacid generators (PAGs) in photolithography and other light-initiated processes.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, field-proven understanding of this important chemical entity.

Introduction: The Significance of Triarylsulfonium Salts

Triarylsulfonium salts are ionic compounds characterized by a positively charged sulfur atom bonded to three aryl groups, with an associated counter-anion. Their utility stems from their ability to generate strong acids upon exposure to light (photolysis), which can then catalyze a variety of chemical transformations.[1] This property makes them indispensable as photoacid generators in chemically amplified photoresists, enabling the fabrication of intricate microelectronic circuits.[2] (4-methylphenyl)diphenylsulfonium triflate, with its trifluoromethanesulfonate (triflate) anion, is particularly noteworthy for generating a very strong acid (triflic acid), rendering it highly efficient in these applications.

Synthetic Strategies: Pathways to (4-methylphenyl)diphenylsulfonium Triflate

Several synthetic routes to (4-methylphenyl)diphenylsulfonium triflate have been established, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. Here, we will delve into two primary, mechanistically distinct, and well-documented approaches.

A traditional and robust method for the synthesis of triarylsulfonium salts involves the reaction of a diaryl sulfoxide with an aryl Grignard reagent.[3] This approach is valued for its high yield and purity.

Mechanism: The synthesis proceeds in two key steps. First, the nucleophilic carbon of the p-tolylmagnesium bromide (the Grignard reagent) attacks the electrophilic sulfur atom of diphenyl sulfoxide. This is followed by an acidic workup to form the sulfonium salt, which is then subjected to metathesis with a source of the triflate anion.

Caption: Mechanism of the Grignard route for (4-methylphenyl)diphenylsulfonium triflate synthesis.

A more contemporary approach utilizes the copper-catalyzed arylation of a diaryl sulfide with a diaryliodonium salt.[4] This method offers the advantage of proceeding under milder conditions compared to the Grignard route.

Mechanism: In this copper(II)-catalyzed reaction, diphenyl sulfide acts as the nucleophile, and an aryl(mesityl)iodonium triflate serves as the aryl group donor. The copper catalyst facilitates the transfer of the p-tolyl group from the iodonium salt to the sulfur atom of diphenyl sulfide.

Caption: Copper-catalyzed synthesis of (4-methylphenyl)diphenylsulfonium triflate using an aryliodonium salt.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (4-methylphenyl)diphenylsulfonium triflate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Magnesium turnings | 24.31 | 1.58 g | 0.065 |

| 4-Bromotoluene | 171.04 | 10.26 g | 0.060 |

| Diphenyl sulfoxide | 202.27 | 12.1 g | 0.0598 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Benzene | 78.11 | 125 mL | - |

| n-Heptane | 100.21 | 375 mL | - |

| 25% Aqueous hydrobromic acid | - | 200 mL | - |

| Silver triflate | 256.94 | 15.4 g | 0.060 |

| Dichloromethane | 84.93 | 200 mL | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromotoluene in 50 mL of anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 4-bromotoluene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Reaction with Diphenyl Sulfoxide: To the cooled Grignard reagent, add 50 mL of benzene, followed by 375 mL of n-heptane.[3] Stir the mixture and add a solution of diphenyl sulfoxide in 75 mL of benzene over 1 hour at 80°C.[3] Stir the resulting mixture for 3 hours and then cool to room temperature.[3]

-

Acidic Workup: Slowly add 200 mL of 25% aqueous hydrobromic acid to the reaction mixture.[3] Separate the layers and extract the organic layer twice with 30 mL portions of 5% aqueous hydrobromic acid.[3]

-

Anion Metathesis: Combine the aqueous layers and treat with a solution of silver triflate in water. The silver bromide precipitate is removed by filtration.

-

Isolation: Extract the aqueous filtrate with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (4-methylphenyl)diphenylsulfonium triflate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Diphenyl sulfide | 186.28 | 0.093 g | 0.50 |

| (4-Methylphenyl)(mesityl)iodonium triflate | 536.25 | 0.322 g | 0.60 |

| Cu(OAc)₂·H₂O | 199.65 | 9.9 mg | 0.05 |

| 1,2-Dichloroethane (DCE) | 98.96 | 5 mL | - |

Procedure:

-

Reaction Setup: In a sealed tube, dissolve diphenyl sulfide, (4-methylphenyl)(mesityl)iodonium triflate, and Cu(OAc)₂·H₂O in 5 mL of 1,2-dichloroethane.[5]

-

Reaction: Stir the reaction mixture at 100°C for 15 hours.[5]

-

Purification: Cool the reaction mixture to room temperature. Purify the resulting solution by column chromatography on silica gel using a dichloromethane/acetone mixture as the eluent to obtain (4-methylphenyl)diphenylsulfonium triflate.[5]

Characterization of (4-methylphenyl)diphenylsulfonium Triflate

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇F₃O₃S₂ | [6] |

| Molar Mass | 426.5 g/mol | [6] |

| Appearance | Gray solid or Yellow-brown solid | [5][7] |

| Melting Point | 97-98 °C or 98-102 °C | [5][7] |

Spectroscopic Data:

-

¹H NMR (in CDCl₃): δ 7.68-7.76 (m, 10H, ArH), 7.61 (d, J = 8.8 Hz, 2H, ArH), 7.49 (d, J = 8.3 Hz, 2H, ArH), 2.46 (s, 3H, CH₃) ppm.[5]

-

¹³C NMR: Spectral data can be found in the PubChem database.[6]

-

Infrared (IR): 3064, 2928, 1591, 1476 cm⁻¹.[5]

Safety and Handling

Working with the reagents and the final product requires strict adherence to safety protocols.

-

(4-methylphenyl)diphenylsulfonium triflate: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triflic Anhydride: This reagent is highly corrosive and reacts violently with water.[8] It should be handled in a fume hood with extreme caution, using appropriate PPE.[8][9] Store under an inert atmosphere and away from moisture.[8][9]

-

Grignard Reagents: Highly reactive and flammable. Should be handled under anhydrous conditions and an inert atmosphere.

-

1,2-Dichloroethane: A toxic and flammable solvent. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11]

Conclusion

The synthesis of (4-methylphenyl)diphenylsulfonium triflate can be successfully achieved through various methods, with the Grignard and aryliodonium salt routes being the most prominent. A thorough understanding of the reaction mechanisms, meticulous execution of the experimental protocols, and strict adherence to safety measures are paramount for the successful and safe synthesis of this important photoacid generator. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

References

-

PubChem. (4-Methylphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. Available at: [Link]

-

Liu, R., et al. (2025). Synthesis and properties of ionic photoacid generators based on iodonium salts. React. Chem. Eng., 10, 817-824. Available at: [Link]

- Google Patents. (1990). Synthesis of triarylsulfonium salts. US4980492A.

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]

- Google Patents. (2000). Sulfonium salts and method of synthesis. EP1022269A2.

-

Carlo Erba Reagents. (2020). Trifluoromethanesulfonic anhydride - Safety Data Sheet. Available at: [Link]

-

Organic Syntheses. (1977). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Org. Synth. 1977, 57, 83. Available at: [Link]

-

Padmanaban, M., et al. (2011). Sulfoxide-Mediated α-Arylation of Carbonyl Compounds. J. Am. Chem. Soc. 2011, 133, 40, 15881–15883. Available at: [Link]

-

ResearchGate. (2018). Common synthesis of triarylsulfonium triflate salts. Available at: [Link]

-

Hu, M., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via-rearrangement. Nat Commun 13, 4701 (2022). Available at: [Link]

-

Crivello, J. V., & Lam, J. H. W. (1979). A new preparation of triarylsulfonium and -selenonium salts via the copper(II)-catalyzed arylation of sulfides and selenides with diaryliodonium salts. The Journal of Organic Chemistry, 44(21), 3795-3797. Available at: [Link]

-

ResearchGate. (2001). Trifluoromethanesulfonic (triflic) Anhydride. Available at: [Link]

-

ResearchGate. (2013). The 1 H-NMR spectrum of sulfonation of 4,4 0-diaminodiphenylmethane-3,3 0-disulfonic acid disodium salt (S-DDM). Available at: [Link]

-

ResearchGate. (2019). Synthesis of Sulfoxides by Palladium-Catalyzed Arylation of Sulfenate Anions with Aryl Thianthrenium Salts. Available at: [Link]

-

Steidl, L., et al. (2009). Non-ionic photo-acid generators for applications in two-photon lithography. J. Mater. Chem., 19(4), 505-513. Available at: [Link]

-

Organic Syntheses. (1993). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Org. Synth. 1993, 72, 203. Available at: [Link]

-

Loba Chemie. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet. Available at: [Link]

-

Organic Chemistry Portal. Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Available at: [Link]

- Google Patents. (2012). Photoacid generators. EP2458440A1.

- Google Patents. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone. WO2006002690A1.

-

ResearchGate. (2015). Synthesis of the triarylsulfonium salts 1b–4b and the corresponding... Available at: [Link]

-

Chen, W., et al. (2017). Mild synthesis of triarylsulfonium salts with arynes. Chem. Commun., 2017, 53, 1004-1007. Available at: [Link]

-

National Institutes of Health. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Available at: [Link]

-

Billard, T. (2024). A journey into trifluoromethylchalcogenation: some reagents from Lyon. Comptes Rendus Chimie, 27(S1), 1-17. Available at: [Link]

-

Sci-Hub. (2013). Solid-State NMR Characterization of the Molecular Conformation in Disordered Methyl α-l-Rhamnofuranoside. Available at: [Link]

-

Qin, Q., et al. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angew Chem Int Ed Engl. 2023 Mar 1;62(10):e202215008. Available at: [Link]

Sources

- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 6. (4-Methylphenyl)diphenylsulfonium triflate | C20H17F3O3S2 | CID 16213832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | 81416-37-7 [chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Mechanism of Photoacid Generation by (4-methylphenyl)diphenylsulfonium triflate

Introduction: The Pivotal Role of Photoacid Generators in Advanced Material Science

In the realm of advanced materials and microfabrication, the precise spatial and temporal control of chemical reactions is paramount. Photoacid generators (PAGs) are a cornerstone technology in this field, acting as latent sources of strong acids that can be unleashed by exposure to light.[1][2] These remarkable compounds are indispensable in a variety of applications, most notably in the chemically amplified photoresists used for semiconductor manufacturing, as well as in cationic photopolymerization for coatings, adhesives, and 3D printing.[3]

Among the various classes of PAGs, triarylsulfonium salts have garnered significant attention due to their high thermal stability, excellent acid-generating efficiency, and tunable photochemical properties.[4] This guide provides an in-depth technical exploration of the mechanism of photoacid generation by a specific and widely used member of this class: (4-methylphenyl)diphenylsulfonium triflate. We will delve into the fundamental photochemical and photophysical processes that govern its function, the influence of its molecular structure on reactivity, and the experimental methodologies employed to characterize its performance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical component in modern photochemistry.

Molecular Structure and Spectroscopic Properties

(4-methylphenyl)diphenylsulfonium triflate is an ionic compound composed of a triarylsulfonium cation and a trifluoromethanesulfonate (triflate) anion.[5] The cationic portion is the chromophore, responsible for the absorption of ultraviolet (UV) radiation, while the triflate anion is a non-coordinating, weakly nucleophilic counter-ion that ultimately determines the strength of the photogenerated acid.[4]

Table 1: Physicochemical Properties of (4-methylphenyl)diphenylsulfonium triflate

| Property | Value | Reference |

| CAS Number | 81416-37-7 | [3][5] |

| Molecular Formula | C₂₀H₁₇F₃O₃S₂ | [5][6] |

| Molecular Weight | 426.47 g/mol | [3][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 97-98 °C | [6] |

| UV Absorption Maximum (λmax) | Typically in the deep UV region (around 230-250 nm) | Inferred from related compounds |

The presence of the 4-methyl group on one of the phenyl rings is a key structural feature. As an electron-donating group, it subtly influences the electronic structure of the cation, which in turn affects its absorption spectrum and photochemical reactivity compared to the parent triphenylsulfonium triflate.

The Core Mechanism of Photoacid Generation

The generation of triflic acid from (4-methylphenyl)diphenylsulfonium triflate upon UV irradiation is a multi-step process initiated by the absorption of a photon by the sulfonium cation. The overall mechanism can be understood through the lens of direct photolysis, which involves excitation to a singlet state followed by competing bond cleavage pathways.[7]

Excitation and Primary Photochemical Events

Upon absorption of a UV photon, the (4-methylphenyl)diphenylsulfonium cation is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this highly energetic and short-lived state, the molecule undergoes rapid carbon-sulfur (C-S) bond cleavage through two primary, competing pathways: heterolytic and homolytic cleavage.[7]

-

Heterolytic Cleavage: This pathway involves the asymmetric cleavage of a C-S bond, resulting in the formation of a phenyl cation and a diaryl sulfide.

-

Homolytic Cleavage: This pathway involves the symmetric cleavage of a C-S bond, generating a phenyl radical and a diarylsulfinyl radical cation.

The following diagram illustrates these initial bond-breaking events.

Secondary Reactions and Acid Formation

The highly reactive intermediates generated in the primary photochemical event subsequently undergo a series of reactions within the surrounding medium (e.g., a photoresist matrix) to ultimately produce the Brønsted acid (triflic acid).

The phenyl radical and diarylsulfinyl radical cation pair formed via homolytic cleavage can react with solvent or polymer matrix molecules (denoted as R-H) to abstract a hydrogen atom, leading to the formation of a protonated diaryl sulfide. This species then releases a proton, which combines with the triflate anion to form triflic acid.

The phenyl cation from the heterolytic pathway can also react with surrounding molecules to generate a proton. The overall process is a cascade of reactions that efficiently converts the initial photo-event into the generation of a strong acid.

The final products of the photolysis of (4-methylphenyl)diphenylsulfonium triflate are triflic acid, various diaryl sulfides, and other secondary products derived from the radical and cationic intermediates.

Experimental Methodologies for Characterizing Photoacid Generation

The efficiency of a PAG is quantified by its photoacid generation quantum yield (ΦH+), which is the number of acid molecules generated per photon absorbed. Determining this value requires precise experimental techniques.

Spectrophotometric Titration with a pH-Sensitive Dye

A common method for quantifying the amount of photogenerated acid in a polymer film involves the use of a pH-sensitive dye, such as Rhodamine B or Coumarin 6.[8][9] The dye is incorporated into a thin film of a polymer along with the PAG.

Experimental Protocol:

-

Sample Preparation: A solution containing the polymer, (4-methylphenyl)diphenylsulfonium triflate, and the indicator dye (e.g., Rhodamine B) in a suitable solvent is prepared. This solution is then spin-coated onto a quartz substrate to form a thin, uniform film.

-

UV Exposure: The film is exposed to UV radiation of a specific wavelength (e.g., 248 nm from a KrF excimer laser) with a controlled dose.

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of the film is measured before and after exposure. The photogenerated acid protonates the dye, causing a measurable change in its absorption spectrum (e.g., a color change).[8]

-

Quantification: The concentration of the generated acid is determined by comparing the change in absorbance to a calibration curve, which is created by adding known amounts of a strong acid (like triflic acid) to films containing the dye.[8]

-

Quantum Yield Calculation: The quantum yield is then calculated by dividing the number of acid molecules generated (determined from the dye's response) by the number of photons absorbed by the PAG at the exposure wavelength.

In Situ FT-IR Spectroscopy

Another powerful technique is in situ Fourier-transform infrared (FT-IR) spectroscopy. This method allows for the direct observation of the decomposition of the PAG and the appearance of new species during UV exposure. By monitoring the changes in the vibrational bands corresponding to the PAG and the photoproducts, one can determine the rate of acid generation.

Structure-Activity Relationship: The Role of the 4-Methyl Group

The substitution pattern on the aryl rings of a triarylsulfonium PAG has a significant impact on its photochemical properties. The 4-methyl group on (4-methylphenyl)diphenylsulfonium triflate is an electron-donating group. This has several consequences:

-

Effect on Absorption Spectrum: Electron-donating groups can cause a slight red-shift (bathochromic shift) in the UV absorption spectrum compared to the unsubstituted triphenylsulfonium cation. This can be advantageous for matching the PAG's absorption with the output of specific light sources.

-

Influence on Bond Cleavage: The electronic nature of the substituent can influence the relative efficiencies of the homolytic and heterolytic cleavage pathways. While detailed comparative studies for this specific compound are not abundant in the public literature, it is a general principle that such modifications are used to fine-tune the reactivity and overall performance of the PAG.

Conclusion

(4-methylphenyl)diphenylsulfonium triflate is a highly effective photoacid generator that operates through a well-defined, albeit complex, photochemical mechanism. Upon UV absorption, it undergoes competing homolytic and heterolytic C-S bond cleavage from an excited singlet state, producing a cocktail of reactive intermediates. These intermediates subsequently react with the surrounding medium to generate a strong Brønsted acid, triflic acid, which then drives further chemical transformations.

The efficiency of this process is critically dependent on the molecular structure of the PAG, the nature of the surrounding polymer matrix, and the irradiation conditions. A thorough understanding of these mechanistic details, supported by robust experimental characterization techniques, is essential for the rational design and optimization of advanced photoresist formulations and other photopolymerizable systems. This guide has provided a foundational overview of these principles, offering a framework for further investigation and application in the fields of materials science and drug development.

References

-

LookChem. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE. [Link]

-

PubChem. (4-Methylphenyl)diphenylsulfonium triflate. [Link]

- Li, J., Zhang, W., & Pu, J. (2010). A Photometric Method for Measuring Photoacid Generator Efficiencies Using Rhodamine B as Acid Sensor in Thin Polymer Films.

- Brainard, R. L., et al. (2007). Measurements of acid generation by extreme ultraviolet irradiation in lithographic films. Journal of Vacuum Science & Technology B, 25(6), 2196-2202.

-

Ushio Inc. Techniques for Measuring Rate Constants for Acid Generation from PAG( Photo Acid Generator) during ArF Exposure. [Link]

- Park, J. Y., et al. (2023). Novel Mechanism-Based Descriptors for Extreme Ultraviolet-Induced Photoacid Generation: Key Factors Affecting Extreme Ultraviolet Sensitivity. Molecules, 28(17), 6268.

- Google Patents.

-

PubChem. (4-Methylphenyl)diphenylsulfonium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 81416-37-7,(4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (4-Methylphenyl)diphenylsulfonium triflate | C20H17F3O3S2 | CID 16213832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 6. US20140357896A1 - Sulfonium salt and photo-acid generator - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Techniques for Measuring Rate Constants for Acid Generation from PAG( Photo Acid Generator) during ArF Exposure | ウシオ技術情報誌「ライトエッジ」 | ウシオ電機 [ushio.co.jp]

(4-Methylphenyl)diphenylsulfonium triflate CAS number and safety data

An In-Depth Technical Guide to (4-Methylphenyl)diphenylsulfonium Triflate for Advanced Research Applications

Introduction

(4-Methylphenyl)diphenylsulfonium triflate is a triarylsulfonium salt that has garnered significant attention in both academic and industrial research. As a member of the onium salt family, it is characterized by a positively charged sulfur atom bonded to three aryl groups, with a trifluoromethanesulfonate (triflate) anion providing charge balance. This structure imparts unique chemical properties, establishing it as a highly efficient photoacid generator (PAG) and a versatile arylating agent. Its thermal stability and solubility in common organic solvents make it a valuable tool in fields ranging from polymer chemistry and microelectronics to synthetic organic chemistry. This guide provides an in-depth analysis of its core properties, safety protocols, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective and safe use in any research setting.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 81416-37-7 | [1][2][3] |

| Molecular Formula | C₂₀H₁₇F₃O₃S₂ | [2][4] |

| Molecular Weight | 426.47 g/mol | [1][3] |

| IUPAC Name | (4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | [2] |

| Common Synonyms | (4-Methylphenyl)diphenylsulfonium trifluoromethanesulfonate, Diphenyl(p-tolyl)sulfonium triflate | [1][2] |

| EC Number | 623-124-2 | [2] |

Physicochemical Data

(4-Methylphenyl)diphenylsulfonium triflate is a stable, crystalline solid under standard conditions.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Gray or white solid | [3] |

| Melting Point | 97-102 °C | [1][3] |

| Solubility | Soluble in common organic solvents | [1] |

| Thermal Stability | Thermally very stable, a characteristic of triflate salts.[5][6] |

Safety Data and Handling Protocols

As with any reactive chemical species, a thorough understanding of the associated hazards and the implementation of rigorous safety protocols are paramount. The triflate anion is exceptionally stable, but the sulfonium cation can be highly reactive, particularly under specific conditions (e.g., exposure to UV light).

GHS Hazard Classification

Data aggregated from suppliers and safety databases indicates that (4-Methylphenyl)diphenylsulfonium triflate should be handled with care.[2]

| GHS Classification | Code | Description | Source(s) |

| Pictogram | Warning | [2] | |

| Hazard Statements | H315 | Causes skin irritation | [2][7] |

| H319 | Causes serious eye irritation | [2][7] | |

| H335 | May cause respiratory irritation | [2][7] | |

| Precautionary Statements | P261, P264, P280 | Avoid breathing dust; Wash skin thoroughly; Wear protective gloves/eye protection | [2][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7] |

Prudent Practices for Laboratory Handling

The following protocols are designed to mitigate the risks identified in the GHS classification.

-

Engineering Controls : All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[9]

-

Personal Protective Equipment (PPE) : Standard PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield to prevent skin and eye contact.[7][9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition, particularly UV light.[10][11] Some sulfonium salts are light-sensitive, which can lead to degradation.[3]

-

Spill Management : In case of a spill, avoid generating dust. Carefully sweep up the solid material using a spark-proof tool and place it into a suitable, closed container for disposal.[7][12] The area should then be cleaned with an appropriate solvent.

-

Disposal : Dispose of waste material through a licensed disposal company in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[7]

Synthesis and Mechanism of Action

Representative Synthesis Protocol

Triarylsulfonium salts can be synthesized through several routes. A common and effective method involves the copper-catalyzed reaction of a diaryl sulfide with a diaryliodonium salt.[3][13] This approach offers a direct pathway to the desired product.

Reaction: Diphenyl sulfide + (4-Methylphenyl)(mesityl)iodonium triflate → (4-Methylphenyl)diphenylsulfonium triflate

Step-by-Step Methodology: [3]

-

Reagent Preparation : In a sealable reaction tube, combine the diaryl sulfide (1.0 equivalent), the aryl(mesityl)iodonium(III) triflate salt (1.2 equivalents), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol %).

-

Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to the tube to achieve a suitable concentration (e.g., 0.1 M relative to the diaryl sulfide).

-

Reaction Conditions : Seal the tube and place the reaction mixture in a pre-heated oil bath at 100 °C.

-

Stirring : Stir the mixture vigorously for the required time (typically 15 hours), monitoring by TLC or LC-MS if necessary.

-

Workup : After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of dichloromethane and acetone, to yield the pure triarylsulfonium triflate.[3]

Causality and Insights : The copper catalyst is crucial for facilitating the aryl-group transfer from the hypervalent iodine reagent to the sulfur atom of the diaryl sulfide.[3] The use of a sealed tube is necessary to prevent the evaporation of the solvent at the elevated reaction temperature. The choice of the triflate salt of the iodonium reagent directly provides the desired counter-anion in the final product.

Mechanism of Action: Photoacid Generation

One of the primary applications of (4-Methylphenyl)diphenylsulfonium triflate is as a photoacid generator (PAG). Upon exposure to deep-UV radiation (e.g., 248 nm), the sulfonium salt undergoes irreversible photolysis. This process is the cornerstone of chemically amplified photoresists used in microelectronics manufacturing.[1]

The Process:

-

Photon Absorption : The sulfonium cation absorbs a UV photon, promoting it to an excited state.

-

Homolytic Cleavage : In the excited state, the carbon-sulfur bond becomes labile and undergoes homolytic cleavage, generating a radical cation and an aryl radical.

-

Acid Generation : The highly reactive radical cation then interacts with ambient molecules in the resist matrix (often residual solvent or polymer) to abstract a hydrogen atom. This results in the formation of a proton (H⁺) and a diaryl sulfide byproduct. The proton immediately associates with the triflate anion (TfO⁻) to form the superacid, triflic acid (TfOH).[14]

This photochemically generated acid is the catalytic species responsible for subsequent chemical transformations in the photoresist, such as deprotection or cross-linking, leading to a pattern definition.

Caption: Workflow of photoacid generation from a triarylsulfonium salt.

Key Applications in Research and Industry

The unique reactivity of (4-Methylphenyl)diphenylsulfonium triflate makes it a valuable reagent in several high-technology and research areas.

Photoinitiator in Polymer Chemistry

Beyond its role in photolithography, this compound serves as a cationic photoinitiator for polymerization reactions.[1] The strong acid generated upon UV exposure can initiate the polymerization of monomers such as epoxides, vinyl ethers, and other cationically polymerizable systems. This is highly valuable for applications in UV-curable coatings, adhesives, and inks, where rapid, solvent-free curing is desired.[1]

Arylating Agent in Organic Synthesis

Triarylsulfonium salts are increasingly recognized as effective electrophilic arylating reagents, serving as alternatives to more traditional organometallic reagents or hypervalent iodine compounds.[15][16] They can participate in transition-metal-free O-arylation of alcohols and phenols and N-arylation of amines.[15] The reaction typically proceeds via nucleophilic attack of an alkoxide, phenoxide, or amide on one of the aryl groups attached to the sulfonium center, with diphenyl sulfide acting as a leaving group. This methodology shows good functional group tolerance and provides a direct route to valuable diaryl ethers and arylamines.[15]

Conclusion

(4-Methylphenyl)diphenylsulfonium triflate is a multifunctional chemical tool with significant utility. Its primary role as a robust photoacid generator has cemented its importance in the electronics and polymer industries. Concurrently, its growing application as a stable and effective arylating agent in organic synthesis highlights its versatility. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers and scientists to leverage its full potential in developing next-generation materials and complex molecular architectures.

References

-

LookChem. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE CAS: 81416-37-7. [Link]

-

PubChem. (4-Methylphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. [Link]

-

Specialty Chemicals. Understanding the Hazards and Safe Handling of Methyl Triflate. [Link]

-

ResearchGate. Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]

-

Royal Society of Chemistry. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. [Link]

-

Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - Diphenyliodonium trifluoromethanesulfonate. [Link]

-

CD Bioparticles. Sulfonium Salts For Energy Storage & Batteries. [Link]

-

UCSB Nanofab Wiki. sigma-aldrich - (4-Phenylthiophenyl)diphenylsulfonium triflate. [Link]

-

PubMed. Recent Applications of Sulfonium Salts in Synthesis and Catalysis. National Library of Medicine. [Link]

-

Wikipedia. Triflate. [Link]

-

ResearchGate. Common synthesis of triarylsulfonium triflate salts. [Link]

-

ResearchGate. Synthesis of the triarylsulfonium salts 1b–4b and the corresponding.... [Link]

-

Reddit. Drying and Storing Hygroscopic Salts. [Link]

-

Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (4-Methylphenyl)diphenylsulfonium triflate | C20H17F3O3S2 | CID 16213832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Triflate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nbinno.com [nbinno.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy (4-Fluorophenyl)diphenylsulfonium triflate | 154093-57-9 [smolecule.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photolysis Quantum Yield of (4-methylphenyl)diphenylsulfonium Triflate

Foreword: The Crucial Role of Quantum Yield in Photoinitiated Processes

(4-methylphenyl)diphenylsulfonium triflate stands as a prominent member of the triarylsulfonium salt family, a class of compounds that are workhorses in a multitude of light-driven technologies. Their primary function is to act as photoacid generators (PAGs), compounds that, upon absorbing light, undergo a chemical transformation to produce a strong acid.[1] This photogenerated acid can then catalyze a cascade of subsequent chemical reactions, making these PAGs indispensable in applications ranging from the photolithography used in microchip manufacturing to 3D printing and advanced coatings.[1][2] In the realm of drug development and the life sciences, the ability to generate acid with high spatial and temporal precision opens doors for creating sophisticated microfluidics, controlled drug release matrices, and in-situ forming hydrogels.[1]

The efficiency of this acid generation is quantified by a critical parameter: the photolysis quantum yield (Φ) . The quantum yield is defined as the number of molecules undergoing a specific event (in this case, photolysis to produce acid) divided by the number of photons absorbed by the molecule at a given wavelength.[3][4] A high quantum yield is a hallmark of an efficient photoacid generator.[2] For researchers, scientists, and drug development professionals, a deep understanding of the quantum yield of a PAG like (4-methylphenyl)diphenylsulfonium triflate is not merely academic; it is a cornerstone for designing robust, predictable, and efficient photoinitiated systems.

This technical guide provides a comprehensive exploration of the photolysis quantum yield of (4-methylphenyl)diphenylsulfonium triflate. We will delve into the core photochemical mechanisms, present a rigorous, step-by-step protocol for its experimental determination, and discuss the factors influencing its value.

The Photochemical Heart: Unraveling the Photolysis Mechanism

The generation of triflic acid from (4-methylphenyl)diphenylsulfonium triflate upon UV irradiation is a rapid and complex process. The journey from photon absorption to acid release can occur through two principal mechanistic pathways: direct and sensitized photolysis.

Direct Photolysis

Direct photolysis is initiated when the sulfonium salt itself absorbs a photon, typically in the UV region of the spectrum.[1] This absorption elevates the molecule to an excited singlet state (S¹). From this high-energy state, the molecule rapidly undergoes cleavage of a carbon-sulfur (C-S) bond. This cleavage can proceed via two competing pathways:

-

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the C-S bond, directly forming a Brønsted acid and other products.

-

Homolytic Cleavage: This pathway involves the symmetric breaking of the C-S bond, generating radical species. An aryl radical and a diarylsulfonium radical cation are formed. The radical cation can then react with a hydrogen donor in the surrounding medium to produce the Brønsted acid.[5]

For most triarylsulfonium salts, both heterolytic and homolytic cleavage occur from the excited singlet state, with one pathway often predominating.[6]

Caption: Direct photolysis pathways of (4-methylphenyl)diphenylsulfonium triflate.

Sensitized Photolysis

In many formulations, a sensitizer molecule is added to the system. The sensitizer absorbs light at a wavelength where the PAG itself does not absorb strongly. The excited sensitizer then transfers its energy to the PAG, promoting it to an excited state and initiating the photolysis cascade. This is a common strategy to extend the useful wavelength range of the photoprocess.

Quantifying Efficiency: Experimental Determination of Quantum Yield

The determination of the photolysis quantum yield is a meticulous process that requires careful experimental design and execution. The most common and robust method relies on chemical actinometry .[3][7] An actinometer is a chemical system with a well-characterized and reproducible photochemical response to light, for which the quantum yield is accurately known.[4] The ferrioxalate actinometer is a versatile and widely used standard for the UV and visible regions (up to ~500 nm).[8][9]

The core principle involves two key measurements:

-

Measuring the Photon Flux: The actinometer is used to determine the exact number of photons per unit time (the photon flux, I₀) being emitted by the light source and entering the reaction vessel.

-

Measuring the Photoproduct Formation: The solution of (4-methylphenyl)diphenylsulfonium triflate is irradiated under identical conditions, and the rate of acid formation is precisely measured.

Step-by-Step Protocol for Quantum Yield Determination via Ferrioxalate Actinometry

This protocol provides a self-validating system for the accurate determination of the photolysis quantum yield.

Materials & Reagents:

-

(4-methylphenyl)diphenylsulfonium triflate

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

1,10-Phenanthroline solution

-

Sodium acetate buffer

-

A suitable solvent for the PAG (e.g., acetonitrile, dichloromethane)

-

A stable light source with a monochromator or bandpass filter to select the irradiation wavelength (e.g., 254 nm, 313 nm)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (matched set)

-

All operations involving the ferrioxalate solution must be performed in a darkroom or under red light conditions due to its light sensitivity.[9]

Part A: Determination of Photon Flux (I₀)

-

Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution should be prepared fresh and kept in the dark.

-

Irradiation: Fill a quartz cuvette with the actinometer solution. Place it in the photoreactor and irradiate for a precisely known time (t). The irradiation time should be chosen such that the conversion is kept below 10% to ensure a linear response.

-

Complexation: After irradiation, take a precise aliquot of the irradiated solution and add it to a solution containing 1,10-phenanthroline and a sodium acetate buffer. The photochemically generated Fe²⁺ ions will form a stable, colored complex with the 1,10-phenanthroline.

-

Spectrophotometric Analysis: Measure the absorbance of the colored complex at its absorption maximum (~510 nm) using a UV-Vis spectrophotometer.

-

Calculation of Fe²⁺ Moles: Using the molar absorptivity of the Fe²⁺-phenanthroline complex and the Beer-Lambert law, calculate the concentration, and thus the number of moles, of Fe²⁺ generated during irradiation.

-

Calculate Photon Flux: The number of photons absorbed by the actinometer solution is calculated using the known quantum yield of Fe²⁺ formation (Φ_act) at the irradiation wavelength. The photon flux (I₀) in einsteins per second (moles of photons/s) can then be determined.

Part B: Photolysis of (4-methylphenyl)diphenylsulfonium Triflate

-

Prepare the PAG Solution: Prepare a solution of (4-methylphenyl)diphenylsulfonium triflate in the chosen solvent. The concentration should be adjusted to have a sufficiently high absorbance at the irradiation wavelength to ensure a measurable change but avoid inner filter effects.

-

Irradiation: Using an identical experimental setup (same cuvette, position, light source settings), irradiate the PAG solution for a known period. It is advisable to take aliquots at several time points to determine the initial rate of the reaction.

-

Quantify Acid Production: The concentration of the generated triflic acid (H⁺) must be determined. This can be achieved by adding a pH-sensitive indicator dye to the aliquots and measuring the change in absorbance. A calibration curve for the indicator's response to known concentrations of triflic acid in the same solvent must be prepared beforehand.

-

Calculate Moles of Acid: From the concentration change and the volume of the irradiated solution, calculate the number of moles of acid produced.

Part C: Calculation of the Quantum Yield (Φ_PAG)

The quantum yield of the photoacid generator is calculated using the following equation:

Φ_PAG = (moles of acid produced / time) / (photon flux, I₀)

This ratio gives the efficiency of acid production per absorbed photon.

Caption: Experimental workflow for determining the quantum yield of a photoacid generator.

Expected Quantum Yield and Influencing Factors

| Factor | Influence on Quantum Yield | Rationale |

| Irradiation Wavelength | Can vary significantly | The energy of the absorbed photon can influence which excited state is populated and the efficiency of C-S bond cleavage. |

| Solvent | Moderate | The polarity and hydrogen-donating ability of the solvent can affect the stability of intermediates and influence the competition between heterolytic and homolytic pathways. |

| Substituents on Aryl Rings | Strong | The methyl group on the phenyl ring in the title compound is an electron-donating group. Such substituents can alter the absorption spectrum and the electronic structure of the excited state, thereby affecting the cleavage efficiency. |

| Counter-anion (Triflate) | Weak to Moderate | While the cation primarily governs the photochemistry, the anion can have secondary effects on the overall stability and reaction environment.[12] |

| Presence of Oxygen | Can decrease yield | Molecular oxygen can act as a quencher for the excited states of the PAG, dissipating the energy before photolysis can occur. |

Conclusion: A Parameter of Paramount Importance

The photolysis quantum yield of (4-methylphenyl)diphenylsulfonium triflate is a fundamental parameter that dictates its performance as a photoacid generator. While its value is not a fixed constant, this guide provides the mechanistic understanding and a robust experimental framework for its determination. By carefully controlling experimental variables and employing a validated protocol such as ferrioxalate actinometry, researchers can accurately quantify this crucial metric. This knowledge empowers the rational design of photoresists, polymers, and other light-sensitive systems, enabling precise control over photoinitiated processes and fostering innovation across scientific and industrial disciplines.

References

- An In-depth Technical Guide to the Photolysis Mechanism of Sulfonium Salts. Benchchem.

- Dektar, J.L. & Hacker, N.P. (1990). Photochemistry of triarylsulfonium salts. SciTech Connect.

- On the actinometric measurement of absolute luminescence quantum yields. NIST.

- Spectroscopic Properties of Triarylsulfonium Photoacid Generators: An In-depth Technical Guide. Benchchem.

- O'Brien, J. et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters.

- A practical guide to measuring and reporting photophysical d

- Determining Photon Flux Using Actinometry.

- Photolysis of triarylsulfonium salts.

- CHEMICAL ACTINOMETRY. KGROUP.

- Chemical Actinometry. Technoprocur.cz.

- Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH.

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calcul

- Novel photoacid generators for cationic photopolymerization. Polymer Chemistry (RSC Publishing).

- Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis. New Jersey Institute of Technology.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Yanez, C. O., Andrade, C. D., & Belfield, K. D. (2009). Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. technoprocur.cz [technoprocur.cz]

- 5. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hepatochem.com [hepatochem.com]

- 10. researchwith.njit.edu [researchwith.njit.edu]

- 11. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]

Thermal stability and decomposition of (4-methylphenyl)diphenylsulfonium triflate

An In-depth Technical Guide: Thermal Stability and Decomposition of (4-methylphenyl)diphenylsulfonium Triflate

Authored by: Gemini, Senior Application Scientist

Abstract

(4-methylphenyl)diphenylsulfonium triflate is a prominent member of the triarylsulfonium (TAS) salt family, widely utilized as a photoacid generator (PAG) in photolithography, 3D printing, and cationic polymerization.[1] The efficacy and safety of these applications are intrinsically linked to the thermal stability of the PAG. This guide provides a comprehensive technical overview of the thermal characteristics of (4-methylphenyl)diphenylsulfonium triflate, detailing its stability profile, decomposition pathways, and the analytical methodologies required for its assessment. This document is intended for researchers, chemists, and drug development professionals who handle or formulate materials containing this compound.

Introduction: The Critical Role of Thermal Stability

Triarylsulfonium salts are renowned for their high thermal stability, with some examples demonstrating no mass loss after 90 days at 300 °C in air, ranking them among the most thermally stable organic materials known.[2][3] This robustness is crucial for applications such as high-performance lubricants and additives for advanced polymers.[3] For its role as a photoacid generator, the thermal stability of (4-methylphenyl)diphenylsulfonium triflate ensures that the generation of the catalytic acid occurs exclusively upon photo-irradiation, not prematurely due to thermal stress during processing steps like the post-exposure bake. Uncontrolled thermal decomposition can lead to compromised material performance, reduced shelf-life, and potential safety hazards.[4][5] Therefore, a thorough understanding of its thermal behavior is a prerequisite for reliable process development and material formulation.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and associated hazards.

Table 1: Physicochemical Properties of (4-methylphenyl)diphenylsulfonium triflate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇F₃O₃S₂ | [6] |

| Molecular Weight | 426.5 g/mol | [6] |

| CAS Number | 81416-37-7 | [6] |

| Appearance | Solid (Typical) | [7] |

| Synonyms | Diphenyl(p-tolyl)sulfonium trifluoromethanesulfonate |[6] |

Safety and Handling: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

Core Analytical Techniques for Thermal Assessment

The thermal stability of organic salts is primarily investigated using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is the definitive method for determining the temperature at which a material begins to decompose. Key parameters derived from TGA are the onset temperature of decomposition (T_onset) and the temperature at which a specific percentage of mass loss occurs (e.g., Td5%).

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It is used to detect thermal transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions.[12] For (4-methylphenyl)diphenylsulfonium triflate, DSC is crucial for identifying its melting point and observing any phase changes or exothermic decomposition events that do not involve mass loss.

The synergy of these techniques provides a complete picture of the material's behavior under thermal stress.[13]

Caption: Workflow for Thermal Characterization.

Thermal Stability Profile and Decomposition Mechanism

While specific TGA/DSC data for (4-methylphenyl)diphenylsulfonium triflate is proprietary to manufacturers, the general behavior can be inferred from extensive studies on related triarylsulfonium salts.[2][3] These compounds are characterized by exceptionally high thermal stability, often decomposing at temperatures well above 300 °C. The stability is attributed to the strength of the sulfur-carbon bonds within the delocalized aromatic system.

Table 2: Representative Thermal Events for a Triarylsulfonium Triflate

| Parameter | Description | Typical Value Range | Analytical Technique |

|---|---|---|---|

| Melting Point (T_m) | The temperature at which the solid-to-liquid phase transition occurs. | 100 - 200 °C | DSC |

| Onset Decomposition (T_onset) | The temperature at which significant mass loss begins. | > 300 °C | TGA |

| 5% Mass Loss Temp (Td5%) | Temperature at which 5% of the initial mass is lost, a common stability benchmark. | > 320 °C | TGA |

Proposed Decomposition Pathway: The thermal decomposition of triarylsulfonium salts is complex but is generally understood to proceed via cleavage of the C-S bonds.[14] The process can be initiated by either homolytic (radical) or heterolytic (ionic) cleavage, influenced by the surrounding atmosphere and temperature. A plausible pathway involves the initial dissociation into a diaryl sulfide and an aryl cation or radical, which then undergo further reactions.[15][16]

Caption: Proposed Thermal Decomposition Pathway.

Standardized Experimental Protocols

To ensure accurate and reproducible data, standardized protocols are essential. The following methodologies are based on established best practices for the thermal analysis of organic salts.[17][18]

Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal decomposition profile and stability limits of the compound.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of (4-methylphenyl)diphenylsulfonium triflate into a tared TGA pan (alumina is recommended for high temperatures).

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the system with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 15 minutes prior to the run. This inert atmosphere prevents oxidative side reactions.[17]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for reproducibility.[18]

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature of decomposition (T_onset) using the tangent method and record the temperature at 5% mass loss (Td5%).[17]

-

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To determine the melting point and identify other endothermic or exothermic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss from sublimation prior to decomposition.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.[18]

-

Thermal Program:

-

Equilibrate at 30 °C for 3 minutes.

-

Ramp the temperature from 30 °C to 350 °C (or a temperature below the onset of decomposition determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature. The melting point (T_m) is determined as the peak temperature of the endothermic melting transition.[9]

-

Implications for Development and Manufacturing

-

Formulation and Processing: The high decomposition temperature of (4-methylphenyl)diphenylsulfonium triflate provides a wide processing window. Formulators can confidently use temperatures up to 250-280 °C for short durations during steps like soft-baking of photoresists without risking premature acid generation.

-